N-(4-HYDROXYPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE N-(4-HYDROXYPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE
Brand Name: Vulcanchem
CAS No.: 1164535-51-6
VCID: VC7000895
InChI: InChI=1S/C21H18N2O4S/c1-14(11-15-5-3-2-4-6-15)12-18-20(26)23(21(27)28-18)13-19(25)22-16-7-9-17(24)10-8-16/h2-12,24H,13H2,1H3,(H,22,25)/b14-11+,18-12-
SMILES: CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O
Molecular Formula: C21H18N2O4S
Molecular Weight: 394.45

N-(4-HYDROXYPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE

CAS No.: 1164535-51-6

Cat. No.: VC7000895

Molecular Formula: C21H18N2O4S

Molecular Weight: 394.45

* For research use only. Not for human or veterinary use.

N-(4-HYDROXYPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE - 1164535-51-6

Specification

CAS No. 1164535-51-6
Molecular Formula C21H18N2O4S
Molecular Weight 394.45
IUPAC Name N-(4-hydroxyphenyl)-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Standard InChI InChI=1S/C21H18N2O4S/c1-14(11-15-5-3-2-4-6-15)12-18-20(26)23(21(27)28-18)13-19(25)22-16-7-9-17(24)10-8-16/h2-12,24H,13H2,1H3,(H,22,25)/b14-11+,18-12-
Standard InChI Key AZOLLTGLXNDVQN-UJUKKVGJSA-N
SMILES CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O

Introduction

Structural Analysis and Molecular Characteristics

Molecular Formula and Weight

The compound’s molecular formula is C₂₁H₁₈N₂O₄S, with a molecular weight of 394.45 g/mol. The thiazolidinone ring (a five-membered heterocycle containing sulfur and nitrogen) serves as the central scaffold, flanked by a 4-hydroxyphenyl group and a conjugated enone system. The acetamide side chain enhances solubility and facilitates interactions with biological targets.

IUPAC Name and Stereochemistry

The IUPAC name, N-(4-hydroxyphenyl)-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, reflects its stereochemical configuration. The (5Z) and (E) designations indicate the geometry of the double bonds within the thiazolidinone and propenylidene groups, respectively, which are critical for maintaining structural rigidity and bioactivity.

Synthesis and Reaction Pathways

Stepwise Synthesis Approach

The synthesis of this compound involves three key steps:

  • Formation of the Thiazolidinone Core: Reaction of thiourea derivatives with α-halo ketones in polar solvents (e.g., ethanol or methanol) under acidic or basic catalysis.

  • Introduction of the Propenylidene Group: Aldol condensation between the thiazolidinone intermediate and 2-methyl-3-phenylpropenal, facilitated by base catalysts like sodium hydroxide.

  • Acetylation of the Hydroxyphenyl Group: Treatment with acetic anhydride or acetyl chloride to form the acetamide moiety.

Catalysts and Solvents

  • Solvents: Ethanol and methanol are preferred for their ability to dissolve both polar and nonpolar intermediates.

  • Catalysts: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions are employed depending on the reaction step.

Optimization Strategies

Industrial-scale production prioritizes:

  • Temperature Control: Maintaining 60–80°C during condensation steps to minimize side reactions.

  • Purification Techniques: Column chromatography or recrystallization to achieve >95% purity.

Biological Activities and Mechanisms

Anti-inflammatory Properties

Thiazolidinones inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ (PGE₂) synthesis, thereby attenuating inflammation. The hydroxyphenyl group enhances binding affinity to COX-2’s active site, as demonstrated in molecular docking studies.

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. Its mechanism involves disruption of microbial cell membranes via hydrophobic interactions.

Molecular Targets and Pathways

  • PPAR-γ Modulation: Thiazolidinones activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a regulator of glucose metabolism and inflammation.

  • NF-κB Inhibition: Suppression of nuclear factor kappa B (NF-κB) signaling reduces pro-inflammatory cytokine production.

Chemical Properties and Reactivity

Stability and Solubility

  • Solubility: Moderately soluble in dimethyl sulfoxide (DMSO) and ethanol; poorly soluble in water.

  • Stability: Degrades under prolonged UV exposure or in strongly acidic/basic conditions.

Reactivity with Common Reagents

Reaction TypeReagentsProducts
OxidationKMnO₄Quinone derivatives
ReductionNaBH₄Alcohol intermediates
SubstitutionBr₂Brominated analogs

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